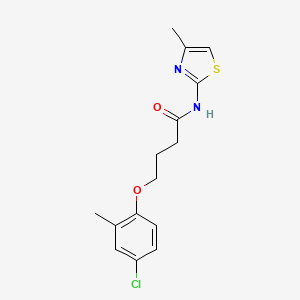
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a thiazole ring, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Thiazole ring formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of a suitable precursor.
Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the thiazole ring and the butanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 4-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H17ClN2O2S |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10-8-12(16)5-6-13(10)20-7-3-4-14(19)18-15-17-11(2)9-21-15/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18,19) |
Clave InChI |
RWCRGSQHKFTVNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC(=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















